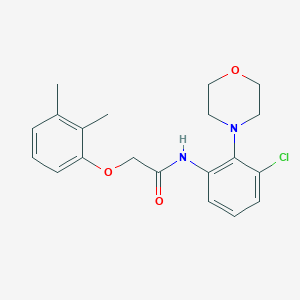![molecular formula C17H12BrN5O2S B244432 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244432.png)
2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is not fully understood. However, it is believed that the compound acts on certain cellular pathways and receptors, leading to changes in cellular function and metabolism.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been shown to have several biochemical and physiological effects. The compound has been found to modulate the activity of certain enzymes and receptors, leading to changes in cellular function and metabolism. Additionally, the compound has been shown to have potential anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using a combination of organic and inorganic chemistry techniques. However, the compound is relatively complex and requires specialized equipment and expertise to handle.
Direcciones Futuras
There are several potential future directions for the study of 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. One potential direction is the study of the compound's potential anti-inflammatory and anti-cancer properties. Additionally, the compound could be studied for its potential applications in drug discovery and development. Finally, the compound could be studied for its potential applications in the field of nanotechnology.
Conclusion:
2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications. While there are several advantages and limitations to the use of this compound in lab experiments, there are several potential future directions for the study of this compound.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a complex process that involves several steps. The compound is synthesized using a combination of organic and inorganic chemistry techniques. The synthesis starts with the preparation of the starting materials, followed by the reaction of these materials to form the final product.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been extensively used in scientific research due to its potential applications in various fields. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Propiedades
Fórmula molecular |
C17H12BrN5O2S |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H12BrN5O2S/c18-12-3-7-14(8-4-12)25-9-15(24)20-13-5-1-11(2-6-13)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24) |
Clave InChI |
UMESEDOATIYMNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)COC4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)COC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![5-nitro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B244352.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide](/img/structure/B244354.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244361.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B244367.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)

